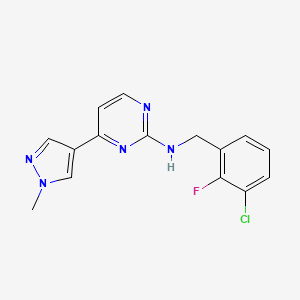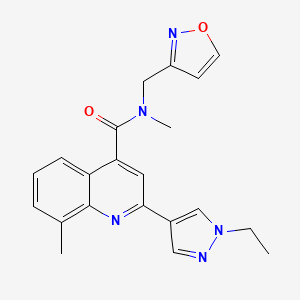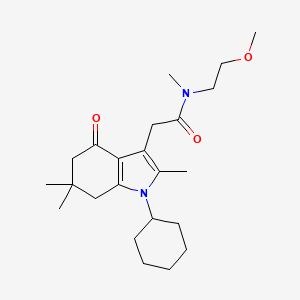amino]butan-1-ol](/img/structure/B4260593.png)
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol
Descripción general
Descripción
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol, also known as AMTB, is a synthetic compound used in scientific research. AMTB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in cold sensation.
Mecanismo De Acción
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol works by blocking the TRPM8 ion channel, which is responsible for cold sensation. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the sensation of cold. 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol binds to the ion channel and prevents it from opening, thereby blocking the sensation of cold.
Biochemical and Physiological Effects:
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol has been shown to block the cold sensation in animal models and human subjects. The compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol has been proposed as a potential therapeutic agent for the treatment of cold hypersensitivity and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol is a selective inhibitor of TRPM8, which makes it a valuable tool for studying the function of this ion channel. The compound is also relatively stable and can be stored for extended periods. However, 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol has some limitations, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol has many potential applications in scientific research. One future direction is to study the role of TRPM8 in other physiological processes, such as cancer and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of TRPM8 for use in preclinical and clinical studies. Additionally, 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol could be used to study the function of other ion channels that are involved in sensory processing. Overall, 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol is a valuable tool for studying the TRPM8 ion channel and has many potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol has been used extensively in scientific research to study the TRPM8 ion channel. TRPM8 is a cold-sensitive ion channel that is expressed in sensory neurons and plays a critical role in cold sensation. 2-[[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl](3-thienylmethyl)amino]butan-1-ol is a selective inhibitor of TRPM8, and its use has helped researchers to better understand the function of this ion channel.
Propiedades
IUPAC Name |
2-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-4-7-20-11-16(14(3)18-20)10-19(17(5-2)12-21)9-15-6-8-22-13-15/h4,6,8,11,13,17,21H,1,5,7,9-10,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVKSARWAPTUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)CC2=CN(N=C2C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4260510.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)

![(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)

![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![1-[(5-chloro-2-thienyl)methyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4260563.png)
![ethyl 3-benzyl-1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4260568.png)
![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid](/img/structure/B4260578.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)

![N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B4260597.png)